カエルレイン

概要

説明

It was first isolated from the skin of the Australian green tree frog (Ranoidea caerulea) in 1967 by Australian and Italian scientists . Ceruletide is similar in action and composition to the natural gastrointestinal peptide hormone cholecystokinin. It stimulates smooth muscle and increases digestive secretions, including gastric, biliary, and pancreatic secretions .

科学的研究の応用

Ceruletide has a wide range of scientific research applications, including:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Employed in research on gastrointestinal physiology due to its similarity to cholecystokinin.

Medicine: Utilized as a diagnostic tool for pancreatic function and as a therapeutic agent for conditions like paralytic ileus.

作用機序

セルレチドは、消化管のコレシストキニン受容体(CCK受容体)に結合することで効果を発揮します。この結合は受容体を活性化し、それぞれ膵臓と胆嚢から消化酵素と胆汁の放出を引き起こします。 セルレチドはまた、消化管の平滑筋収縮を刺激します 。 さらに、核因子κB(NF-κB)の活性化を介して、膵臓腺房細胞の細胞間接着分子-1(ICAM-1)タンパク質を上方制御し、好中球の付着を促進し、膵臓の炎症を強化します .

6. 類似化合物の比較

セルレチドは、次のような他の消化管ペプチドホルモンに似ています。

独自性: セルレチドは、高い効力と持続的な作用を組み合わせた独自の特性を持つため、研究と臨床の両方で貴重なツールとなっています。 動物モデルにおける膵炎を誘発する能力は、特に膵臓疾患の研究に役立ちます .

将来の方向性

生化学分析

Biochemical Properties

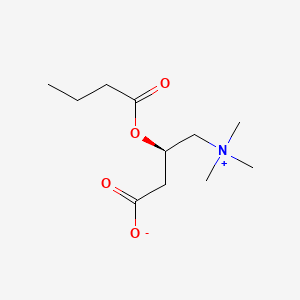

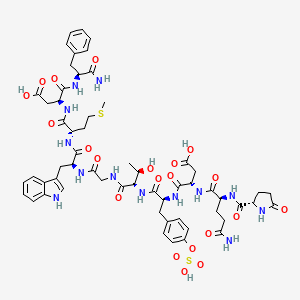

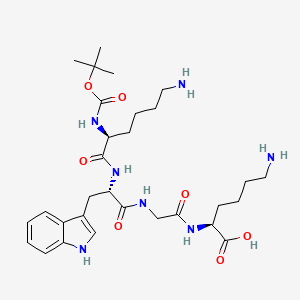

Caerulein interacts with various enzymes and proteins to exert its effects. It has a striking resemblance in amino acid sequence to the carboxyl terminus of cholecystokinin (CCK) and gastrin . Caerulein contains a sulfated tyrosine and the C-terminal seven amino acids are identical to CCK octapeptide except for a Thr residue substituting for Met . This peptide bears a carboxyl terminal amide group and also has a blocked amino terminal with pyroglutamine as the initial amino acid . This blocking group reduces susceptibility to inactivation by amino peptidases .

Cellular Effects

Caerulein has significant effects on various types of cells and cellular processes. It stimulates gastric, biliary, and pancreatic secretion . It also exerts stimulatory actions on certain smooth muscles . In pancreatic acinar cells, Caerulein can lead to dysregulation of the production and secretion of digestive enzymes, cytoplasmic vacuolization, and cell death .

Molecular Mechanism

The mechanism of action of Caerulein is similar to the natural gastrointestinal peptide hormone cholecystokinin . Cholecystokinin is a peptide hormone of the gastrointestinal system responsible for stimulating the digestion of fat and protein . It binds to CCK receptors, activating them and causing downstream effects . Specifically, it results in the release of digestive enzymes and bile from the pancreas and gall bladder, respectively .

Temporal Effects in Laboratory Settings

In the early stages of Caerulein-induced pancreatitis, premature protease activation develops independently of autophagolysosome formation and in vesicles arising from the secretory pathway . Autophagy is likely to regulate overall intracellular trypsin activity during the later stages of this disease .

Dosage Effects in Animal Models

In animal models, the effects of Caerulein vary with different dosages. There is a clear dose-response relationship between the structural and biochemical changes of the pancreas in response to Caerulein administration . Continuous infusion of maximal physiological doses of Caerulein causes rapid degranulation of the exocrine pancreas in rats .

Metabolic Pathways

Caerulein acts according to its similarity to the natural gastrointestinal peptide hormone cholecystokinin . Cholecystokinin is a peptide hormone of the gastrointestinal system responsible for stimulating the digestion of fat and protein . Cholecystokinin is secreted by the duodenum, the first segment of the small intestine .

Transport and Distribution

It is known that Caerulein exerts its effects on the gastrointestinal system, influencing the secretion of the stomach, bile duct, and pancreas .

Subcellular Localization

It is known that Caerulein exerts its effects on the gastrointestinal system, influencing the secretion of the stomach, bile duct, and pancreas .

準備方法

合成経路と反応条件: セルレチドは、ペプチドの製造に一般的に使用される方法である固相ペプチド合成(SPPS)によって合成することができます。この合成には、固体樹脂に固定された成長中のペプチド鎖に保護されたアミノ酸を順次添加することが含まれます。 反応条件は通常、ペプチド結合形成を促進するために、ジシクロヘキシルカルボジイミド(DCC)やN-ヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬の使用を含みます .

工業的製造方法: セルレチドの工業的製造には、大規模なSPPSと、高純度レベルを達成するための高速液体クロマトグラフィー(HPLC)などの精製工程が含まれます。 最終生成物はその後凍結乾燥されて、安定なペプチド粉末が得られます .

化学反応の分析

反応の種類: セルレチドは、次のようなさまざまな化学反応を起こします。

酸化: セルレチドは、システイン残基間のジスルフィド結合を形成するために酸化され、その生物活性を阻害する可能性があります。

還元: 還元反応はジスルフィド結合を破壊し、ペプチドのコンフォメーションと活性を変化させる可能性があります。

一般的な試薬と条件:

酸化: 過酸化水素や過ギ酸を酸化剤として使用できます。

還元: ジチオスレイトール(DTT)やβ-メルカプトエタノールは、一般的な還元剤です。

置換: アミノ酸置換は通常、合成プロセス中に異なる保護されたアミノ酸を組み込むことによって、SPPSによって達成されます.

主要な生成物:

酸化: ジスルフィド結合したセルレチドの形成。

還元: 遊離チオール基を持つ還元されたセルレチド。

4. 科学研究への応用

セルレチドは、次のような幅広い科学研究への応用があります。

類似化合物との比較

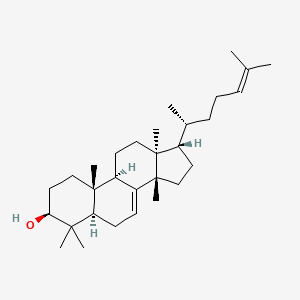

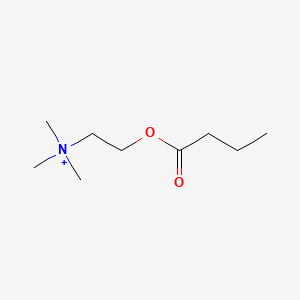

Ceruletide is similar to other gastrointestinal peptide hormones, such as:

Cholecystokinin (CCK): Both ceruletide and cholecystokinin stimulate digestive secretions and smooth muscle contraction.

Uniqueness: Ceruletide’s unique combination of high potency and prolonged action makes it a valuable tool in both research and clinical settings. Its ability to induce pancreatitis in animal models is particularly useful for studying pancreatic diseases .

特性

IUPAC Name |

(3S)-3-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H73N13O21S2/c1-29(72)49(71-57(87)40(23-31-12-14-33(15-13-31)92-94(89,90)91)68-56(86)43(26-48(78)79)69-52(82)37(16-18-44(59)73)65-51(81)36-17-19-45(74)63-36)58(88)62-28-46(75)64-41(24-32-27-61-35-11-7-6-10-34(32)35)54(84)66-38(20-21-93-2)53(83)70-42(25-47(76)77)55(85)67-39(50(60)80)22-30-8-4-3-5-9-30/h3-15,27,29,36-43,49,61,72H,16-26,28H2,1-2H3,(H2,59,73)(H2,60,80)(H,62,88)(H,63,74)(H,64,75)(H,65,81)(H,66,84)(H,67,85)(H,68,86)(H,69,82)(H,70,83)(H,71,87)(H,76,77)(H,78,79)(H,89,90,91)/t29-,36+,37+,38+,39+,40+,41+,42+,43+,49+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRALAIOMGQZKOW-HYAOXDFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H73N13O21S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040434 | |

| Record name | Caerulein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ceruletide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.16e-02 g/L | |

| Record name | Ceruletide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Caerulein acts according to its similarity to the natural gastrointestinal peptide hormone cholecystokinin. Cholecystokinin is a peptide hormone of the gastrointestinal system responsible for stimulating the digestion of fat and protein. Cholecystokinin is secreted by the duodenum, the first segment of the small intestine. There it binds to CCK receptors, activating them and causing downstream effects. Specifically, it results in the release of digestive enzymes and bile from the pancreas and gall bladder, respectively. It also acts as a hunger suppresant. Cholecystokinin is secreted by the duodenum when fat- or protein-rich chyme leaves the stomach and enters the duodenum. The hormone acts on the pancreas to stimulate the secretion of the enzymes lipase, amylase, trypsin, and chymotrypsin. Together these pancreatic enzymes catalyze the digestion of fat and protein. Cholecystokinin also stimulates both the contraction of the gall bladder, and the relaxtion of the Sphincter of Oddi (Glisson's Sphinctor), which delivers, (not secretes) bile into the small intestine. Bile salts serve to emulsify fats, thereby increasing the effectiveness with which enzymes can digest them. | |

| Record name | Ceruletide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

17650-98-5 | |

| Record name | Ceruletide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017650985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceruletide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Caerulein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERULETIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/888Y08971B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ceruletide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-methyl-5-oxofuran-2-carboxylate](/img/structure/B1668136.png)